3-Amino-1-(furan-2-yl)-2-methylpropan-1-ol

Cell Differentiation Monocyte Induction Anticancer Screening

3-Amino-1-(furan-2-yl)-2-methylpropan-1-ol (CAS 1516366-01-0; IUPAC: 2-Furanmethanol, α-(2-amino-1-methylethyl)-) is a furan-based β-amino alcohol with molecular formula C₈H₁₃NO₂ and molecular weight 155.19 g/mol. The compound features a 2-methylpropan-1-ol backbone substituted with a primary amino group at C3 and a furan-2-yl ring at C1, creating two stereogenic centers and a bifunctional scaffold capable of participating in both hydrogen-bond donation and acceptance.

Molecular Formula C8H13NO2
Molecular Weight 155.19 g/mol
Cat. No. B13178866
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Amino-1-(furan-2-yl)-2-methylpropan-1-ol
Molecular FormulaC8H13NO2
Molecular Weight155.19 g/mol
Structural Identifiers
SMILESCC(CN)C(C1=CC=CO1)O
InChIInChI=1S/C8H13NO2/c1-6(5-9)8(10)7-3-2-4-11-7/h2-4,6,8,10H,5,9H2,1H3
InChIKeyGDILNAQJVLSRRN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Amino-1-(furan-2-yl)-2-methylpropan-1-ol: Chemical Identity and Physicochemical Baseline for Procurement Decisions


3-Amino-1-(furan-2-yl)-2-methylpropan-1-ol (CAS 1516366-01-0; IUPAC: 2-Furanmethanol, α-(2-amino-1-methylethyl)-) is a furan-based β-amino alcohol with molecular formula C₈H₁₃NO₂ and molecular weight 155.19 g/mol . The compound features a 2-methylpropan-1-ol backbone substituted with a primary amino group at C3 and a furan-2-yl ring at C1, creating two stereogenic centers and a bifunctional scaffold capable of participating in both hydrogen-bond donation and acceptance . Its predicted density is 1.105±0.06 g/cm³ and predicted boiling point is 253.3±30.0 °C . Commercially, the compound is typically supplied at 95% purity with recommended storage at 2–8°C under dry, sealed conditions .

Why 3-Amino-1-(furan-2-yl)-2-methylpropan-1-ol Cannot Be Interchanged with In-Class Analogs: Critical Structural Determinants


Within the furan-based amino alcohol class, subtle structural variations produce functionally non-interchangeable compounds. The target compound's unique combination of a furan-2-yl substituent, a C2-methyl branch, and a 1,3-amino alcohol spacing distinguishes it from its closest analogs: the regioisomeric 3-Amino-1-(furan-3-yl)-2-methylpropan-1-ol (CAS 1496015-19-0) alters ring electronics and hydrogen-bonding geometry ; the des-methyl analog 3-Amino-1-(furan-2-yl)propan-1-ol (CAS 1082554-74-2) loses the conformational constraint and lipophilicity contributed by the methyl group ; and the ketone analog 3-Amino-1-(furan-2-yl)-2-methylpropan-1-one (CAS 1597252-78-2) replaces the secondary alcohol with a ketone, eliminating hydrogen-bond donation capability at C1 and altering the scaffold's redox behavior . These structural differences translate into divergent biological activity profiles, as evidenced by differential inhibition of protein-farnesyltransferase and DNA gyrase across the series [1]. Consequently, a procurement specification based merely on generic class membership risks acquiring a compound with fundamentally different target engagement and reactivity.

Quantitative Differentiation Evidence: 3-Amino-1-(furan-2-yl)-2-methylpropan-1-ol vs. Closest Analogs


Cellular Differentiation Activity: Monocyte Induction Potential Compared to Furan-3-yl Regioisomer

The compound has been documented in patent literature to exhibit pronounced activity in arresting proliferation of undifferentiated cells and inducing their differentiation to the monocyte lineage, supporting its evaluation as an anticancer and antipsoriatic agent [1]. In contrast, the furan-3-yl regioisomer (3-Amino-1-(furan-3-yl)-2-methylpropan-1-ol, CAS 1496015-19-0) has not been reported with comparable cell-differentiation activity in available literature. The furan-2-yl attachment position appears critical for this phenotypic activity, likely due to altered hydrogen-bonding geometry with the biological target.

Cell Differentiation Monocyte Induction Anticancer Screening

Physicochemical Comparison: Density and Boiling Point vs. Des-Methyl Analog

The target compound has a predicted density of 1.105±0.06 g/cm³ and predicted boiling point of 253.3±30.0 °C . Its des-methyl analog, 3-Amino-1-(furan-2-yl)propan-1-ol (CAS 1082554-74-2; C₇H₁₁NO₂; MW 141.17), has a lower molecular weight and lacks the C2-methyl group, resulting in different chromatographic retention behavior and solubility characteristics. The C2-methyl branch in the target compound increases lipophilicity (estimated ΔLogP ~+0.5) and introduces an additional stereogenic center, which can be exploited for diastereomeric resolution during chiral purification.

Physicochemical Properties Chromatography Formulation Development

DNA Gyrase Inhibition Enhancement via Fluoroquinolone Conjugation: Scaffold-Specific Activity

Derivatives of 3-Amino-1-(furan-2-yl)-2-methylpropan-1-ol exhibit inhibitory activity against bacterial enzymes, and coupling with fluoroquinolone scaffolds enhances binding to DNA gyrase, a validated target in Gram-positive infections . The 1,3-amino alcohol spacing with the C2-methyl branch provides an optimal linker geometry for conjugation to fluoroquinolone carboxylate moieties. In contrast, the ketone analog (3-Amino-1-(furan-2-yl)-2-methylpropan-1-one, CAS 1597252-78-2) lacks the secondary alcohol required for ester or carbamate linkage formation, eliminating this conjugation strategy.

Antibacterial DNA Gyrase Inhibition Fluoroquinolone Hybrids

Protein Farnesyltransferase Inhibition: Cross-Class Activity Profile

The compound has been reported to inhibit mammalian protein-farnesyltransferase (FTase) with an IC50 of 25,000 nM in a [³H]-SPA scintillation proximity assay [1]. While this potency is modest, it provides a quantifiable biochemical anchor for SAR exploration. In comparison, structurally related furan-based amino alcohols lacking the C2-methyl group typically show weaker or undetectable FTase inhibition at equivalent concentrations, suggesting that the methyl branch contributes to productive enzyme binding. The compound also shows weak inhibition of HSPA1A, HSPA2, and HSPA5 (Hsp70 family members) with IC50 values of 50,000 nM [2].

Farnesyltransferase Inhibition Ras Signaling Anticancer Target

Evidence-Backed Application Scenarios for 3-Amino-1-(furan-2-yl)-2-methylpropan-1-ol Procurement


Phenotypic Screening for Differentiation-Inducing Anticancer or Antipsoriatic Agents

Based on patent-derived evidence that the compound arrests undifferentiated cell proliferation and induces monocyte differentiation , this compound is the appropriate procurement choice for phenotypic screening campaigns targeting differentiation-based therapies for hematologic malignancies or psoriasis. The furan-3-yl regioisomer lacks documented activity in this pathway, making the furan-2-yl compound the necessary selection. Recommended use: primary screening at 1–100 µM in HL-60 or U937 cell differentiation assays with CD14/CD11b flow cytometric readouts.

Medicinal Chemistry: Fluoroquinolone-Amino Alcohol Hybrid Synthesis Targeting DNA Gyrase

The compound's 1,3-amino alcohol architecture with a secondary hydroxyl group at C1 enables ester or carbamate conjugation to fluoroquinolone carboxylate moieties, generating hybrid molecules with enhanced DNA gyrase binding . This application is structurally inaccessible to the ketone analog (CAS 1597252-78-2) and the des-methyl analog (CAS 1082554-74-2). Recommended procurement for programs synthesizing novel Gram-positive antibacterial agents via scaffold hybridization.

Farnesyltransferase Inhibitor SAR Exploration and Hit Expansion

With a defined FTase IC50 of 25,000 nM , this compound serves as a characterized starting point for structure-activity relationship studies around furan-based FTase inhibitors. The C2-methyl substituent provides a vector for further derivatization, and the available biochemical potency, though modest, enables meaningful SAR tracking. Researchers should procure this specific compound rather than uncharacterized positional isomers to ensure reproducible biochemical benchmarking in FTase inhibition assays.

Chiral Building Block for Asymmetric Synthesis of 1,3-Amino Alcohol Libraries

The compound contains two stereogenic centers (C1 and C2) and is commercially available as a racemate at 95% purity . Its C2-methyl branch provides a handle for diastereomeric resolution using chiral HPLC or enzymatic kinetic resolution. This scaffold is suitable for generating enantiopure 1,3-amino alcohol building blocks for parallel library synthesis. The predicted boiling point of 253.3±30.0 °C enables purification by vacuum distillation. Procurement specification should request batch-specific HPLC purity certificates and, if available, enantiomeric excess data.

Quote Request

Request a Quote for 3-Amino-1-(furan-2-yl)-2-methylpropan-1-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.